![molecular formula C15H10F3N3O3 B1417711 3-[4-(5-Methoxy-2-trifluoromethylphenyl)-pyridin-2-yl]-4H-[1,2,4]oxadiazol-5-one CAS No. 1219454-10-0](/img/structure/B1417711.png)
3-[4-(5-Methoxy-2-trifluoromethylphenyl)-pyridin-2-yl]-4H-[1,2,4]oxadiazol-5-one
Overview
Description
“3-[4-(5-Methoxy-2-trifluoromethylphenyl)-pyridin-2-yl]-4H-[1,2,4]oxadiazol-5-one” is a chemical compound that belongs to the class of 1,2,4-oxadiazoles . Oxadiazoles are a class of heterocyclic aromatic chemical compounds of the azole family .
Synthesis Analysis
The synthesis of 1,2,4-oxadiazole derivatives involves a selective synthesis from alkynes and nitriles . A nitration of alkynes leads to α-nitroketones, dehydration of α-nitroketones provides the nitrile oxides, and a subsequent 1,3-dipolar cycloaddition of nitrile oxides with nitriles produces 3-acyl-1,2,4-oxadiazoles .Molecular Structure Analysis
The molecular formula of “3-[4-(5-Methoxy-2-trifluoromethylphenyl)-pyridin-2-yl]-4H-[1,2,4]oxadiazol-5-one” is C15H10F3N3O3 . There are four isomers of oxadiazole: 1,2,3-oxadiazole, 1,2,4-oxadiazole, 1,2,5-oxadiazole (furazan), and 1,3,4-oxadiazole .Chemical Reactions Analysis
The chemical reactions of 1,2,4-oxadiazole derivatives are diverse. For instance, 1,2,4-oxadiazole derivatives exhibit a broad spectrum of agricultural biological activities .Scientific Research Applications
Antimicrobial and Anticancer Properties
- Antimicrobial Activities : Research demonstrates the antimicrobial potential of 1,2,4-oxadiazole derivatives. For instance, Bayrak et al. (2009) found that compounds synthesized from similar structures showed moderate to good antimicrobial activity (Bayrak, Demirbaş, Karaoglu, & Demirbas, 2009).
- Anticancer Effects : Some 1,2,4-oxadiazole derivatives have been identified as potential anticancer agents. For example, Kaya et al. (2016) synthesized 1,3,4-oxadiazole derivatives with pyridine moieties, which showed considerable anticancer activity against certain cancer cell lines (Kaya, Kaplancıklı, Yurttaş, & Çiftçi, 2016).
Applications in Organic Light-Emitting Diodes (OLEDs)
- Electron Transport and Hole Blocking : Oxadiazole derivatives are used in organic light-emitting diodes. For example, Wang et al. (2001) discussed the use of bis(1,3,4-oxadiazole) derivatives in LEDs, highlighting their role in electron transport and hole blocking, thereby enhancing device performance (Wang, Jung, Hua, Pearson, Bryce, Petty, Batsanov, Goeta, & Howard, 2001).
Synthetic Applications
- Synthesis of Heterocyclic Derivatives : 1,3,4-oxadiazole derivatives are central in synthesizing various heterocyclic compounds. El‐Sayed et al. (2008) synthesized several new N- and S-substituted 1,3,4-oxadiazole derivatives, showcasing the versatility of these compounds in producing diverse molecular structures (El‐Sayed, Hegab, Tolan, & Abdel-Rahman, 2008).
Pharmaceutical Research
- Drug Discovery and Molecular Target Identification : Zhang et al. (2005) identified a novel apoptosis inducer from a series including 1,2,4-oxadiazole compounds, indicating their potential in drug discovery and target identification for treating cancers (Zhang, Kasibhatla, Kuemmerle, Kemnitzer, Ollis-Mason, Qiu, Crogan-Grundy, Tseng, Drewe, & Cai, 2005).
properties
IUPAC Name |
3-[4-[5-methoxy-2-(trifluoromethyl)phenyl]pyridin-2-yl]-4H-1,2,4-oxadiazol-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10F3N3O3/c1-23-9-2-3-11(15(16,17)18)10(7-9)8-4-5-19-12(6-8)13-20-14(22)24-21-13/h2-7H,1H3,(H,20,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFRAVMQTNYLFMJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(F)(F)F)C2=CC(=NC=C2)C3=NOC(=O)N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10F3N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[4-(5-Methoxy-2-trifluoromethylphenyl)-pyridin-2-yl]-4H-[1,2,4]oxadiazol-5-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[(2,4-Dichlorophenyl)methoxyiminomethyl]-4-hydroxy-6-methylpyran-2-one](/img/structure/B1417628.png)
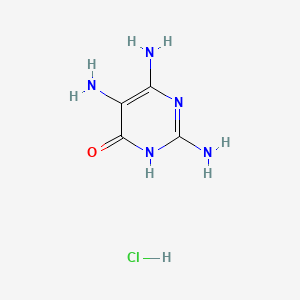
![8-iodo-1H,4H-pyrazolo[1,5-a][1,3,5]triazin-4-one](/img/structure/B1417632.png)
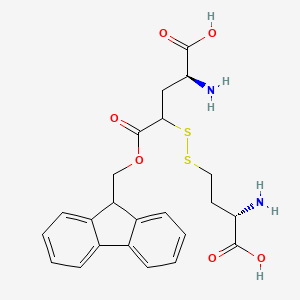

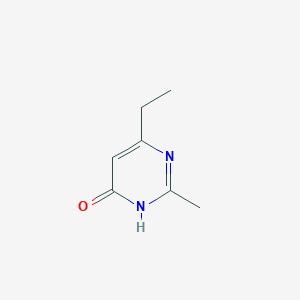
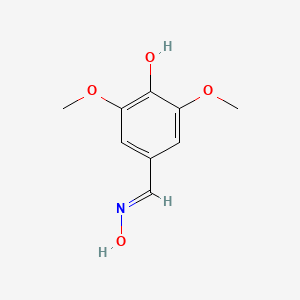
![ethyl N-{2-[2-(4-methoxyphenyl)hydrazono]-3-oxobutanoyl}carbamate](/img/structure/B1417639.png)
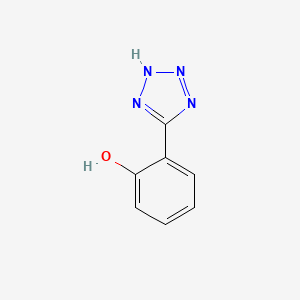

![Ethyl 5-ethyl-4-hydroxypyrrolo[2,1-f][1,2,4]triazine-6-carboxylate](/img/structure/B1417647.png)
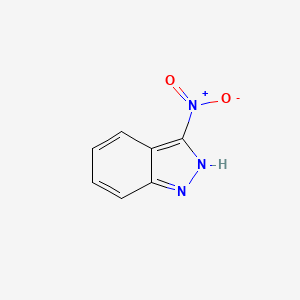
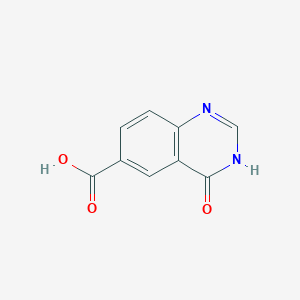
![N-(2-Chlorobenzyl)-1'H-spiro[piperidine-4,2'-quinoxalin]-3'-amine](/img/structure/B1417651.png)